molecular formula C23H24O8 B2736349 (Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-69-2

(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2736349
M. Wt: 428.437
InChI Key: SLZDZZBXKWFBGB-ODLFYWEKSA-N
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Description

The compound contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. This moiety is often found in various biologically active molecules . The compound also contains a trimethoxybenzylidene moiety, which is a benzene ring substituted with three methoxy groups and a formyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and trimethoxybenzylidene moieties. The benzofuran ring system would contribute to the aromaticity of the molecule, while the trimethoxybenzylidene moiety would introduce electron-donating methoxy groups and an electron-withdrawing formyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the formyl group in the trimethoxybenzylidene moiety might be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran and trimethoxybenzylidene moieties might contribute to its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Characterization : Research has focused on the synthesis and characterization of compounds with similar benzofuran and ethoxypropanoate components. For instance, the synthesis of dabigatran etexilate, a compound containing similar functional groups, showcases advanced techniques in crystallography and intramolecular bonding analysis (Hong-qiang Liu et al., 2012). Such studies are pivotal for understanding the molecular geometry and potential reactivity of complex molecules.

Chemical Reactions and Mechanisms

  • Reactivity and Chemical Transformations : The interaction of 3-oxo-2,3-dihydrobenzofuran with various reagents has been explored to synthesize pyran derivatives, indicating the versatility of benzofuran derivatives in chemical synthesis (J. Mérour & F. Cossais, 1991). These reactions provide insights into the potential pathways for modifying the compound for specific applications.

Material Science and Novel Materials

  • Development of Novel Materials : The structural motifs present in the compound are also explored in the context of novel material development. The heterocyclic systems and their modifications, as demonstrated in the synthesis of various heteropropellanes, highlight the potential of such compounds in creating materials with unique physical properties (L. Konstantinova et al., 2020).

Catalysis and Synthetic Applications

  • Catalytic Applications : The use of related compounds in catalysis, such as the synthesis of trifluoromethyl heterocycles, showcases the role of similar structures in facilitating chemical transformations (Mark A. Honey et al., 2012). This suggests potential catalytic applications of the compound .

Antioxidant Properties and Biological Relevance

  • Antioxidant Properties : Studies on phenolic compounds from walnut kernels have identified structures with significant antioxidant activities, suggesting that similar structural components in the compound might confer antioxidant properties (Zijia Zhang et al., 2009).

Future Directions

Compounds containing similar moieties have shown potential in various biomedical applications, suggesting that this compound could also have interesting biological activities worth exploring .

properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-6-29-23(25)13(2)30-15-8-9-16-18(12-15)31-19(20(16)24)11-14-7-10-17(26-3)22(28-5)21(14)27-4/h7-13H,6H2,1-5H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZDZZBXKWFBGB-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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